molecular formula C9H6N2O B13449150 4-Ethynyl-1,2-benzoxazol-3-amine

4-Ethynyl-1,2-benzoxazol-3-amine

Cat. No.: B13449150
M. Wt: 158.16 g/mol
InChI Key: WTZNVYOQTGPIIB-UHFFFAOYSA-N
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Description

4-Ethynyl-1,2-benzoxazol-3-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,2-benzoxazol-3-amine typically involves the cyclization of 2-aminophenol with an appropriate alkyne. One common method includes the reaction of 2-aminophenol with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or copper can significantly improve the reaction rate and selectivity. Additionally, continuous flow reactors are sometimes utilized in industrial settings to ensure consistent production and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,2-benzoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethynyl-1,2-benzoxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.

    Industry: Utilized in the development of optical brighteners and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-1,2-benzoxazol-3-amine is unique due to the presence of both an ethynyl group and an amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-ethynyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H6N2O/c1-2-6-4-3-5-7-8(6)9(10)11-12-7/h1,3-5H,(H2,10,11)

InChI Key

WTZNVYOQTGPIIB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=CC=C1)ON=C2N

Origin of Product

United States

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